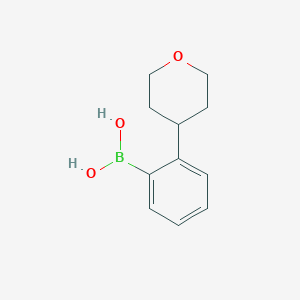
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, also known as 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic acid, is a chemical compound used as a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors .
Synthesis Analysis
The synthesis of this compound is complex. A commonly used method involves the reaction of benzylamine and o-chlorophenylboronic acid .Molecular Structure Analysis
The molecular formula of this compound is C11H15BO4 . Its molecular weight is 222.05 Da . The InChI code for this compound is 1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 .Chemical Reactions Analysis
This compound is a reagent used in the synthesis of dichloroacetamide analogs that display high anti-cancer activity . It is also used in the synthesis of organic semiconductors .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 411.3±55.0 °C at 760 mmHg . The compound has a molar refractivity of 57.9±0.4 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Catalyst for Synthesis of Tetrahydrobenzo[b]pyrans
Phenylboronic acid has been utilized as a non-toxic catalyst for the efficient and rapid synthesis of tetrahydrobenzo[b]pyrans. This method offers operational simplicity, shorter reaction time, high yields, and minimal environmental pollution (Nemouchi et al., 2012).
Imaging and Photodynamic Therapy
A phenylboronic acid-functionalized pyrene derivative, Py-PBA, was synthesized and used for self-assembling into hydrophilic nanorods. These nanorods enable highly specific and efficient imaging of sialic acids on living cells and can be used in photodynamic therapy (Li & Liu, 2021).
Applications in Carbohydrate Chemistry
Phenylboronic acid condenses with diols to create cyclic esters, which are valuable in the synthesis of specifically substituted or oxidized sugar derivatives. It is also used in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings (Ferrier, 1972).
Catalyst for Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Ortho-Directing Agent in C-H Silylation
Phenylboronic acids can act as ortho-directing agents in Ru-catalyzed aromatic C-H silylation, enabling regioselective silylation at ortho-positions (Ihara & Suginome, 2009).
Glucose Sensing
An amphiphilic monoboronic acid with a pyrene fluorophore was used for ratiometric fluorescent sensing of glucose in aqueous solutions, demonstrating improved selectivity for glucose (Huang et al., 2013).
Solid-State Protection of Compounds
Phenylboronic acid reacts in the solid state to form cyclic phenylboronic amides or esters, providing an easy and waste-free method for protecting diamines, anthranilic acid, diols, and polyols (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(oxan-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFFSZOKFPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702156.png)
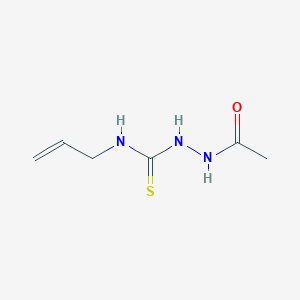

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)
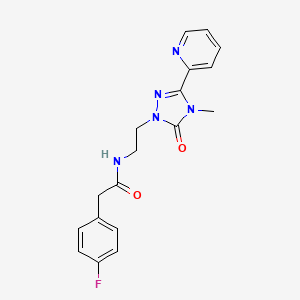
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)
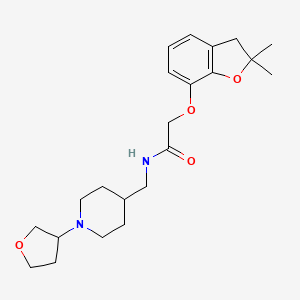


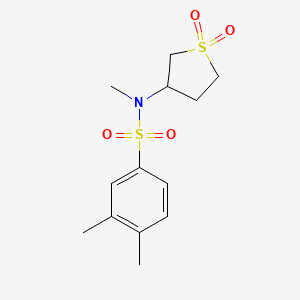
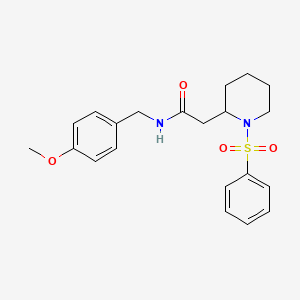
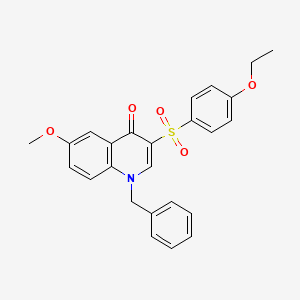
![9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702178.png)
